molecular formula C12H15N3 B11732528 benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11732528
M. Wt: 201.27 g/mol
InChI Key: WSCDCWMZPUOQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine featuring a benzyl group attached to a methylamine moiety, which is further substituted at the 5-position of a 1-methylpyrazole ring. The pyrazole ring provides a rigid, planar structure that can participate in hydrogen bonding and π-π interactions, while the benzyl group introduces lipophilicity, influencing solubility and membrane permeability .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H15N3/c1-15-12(7-8-14-15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3

InChI Key

WSCDCWMZPUOQGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of benzyl chloride with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is characterized by the presence of a pyrazole ring, which is known for its diverse pharmacological activities. The synthesis of this compound typically involves a one-pot reductive amination process, which allows for efficient production without the need for extensive purification steps. For example, a method reported in the literature describes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with benzaldehyde derivatives to yield various substituted pyrazole derivatives in good yields .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives have shown inhibition of kinases associated with cancer progression, such as BRAF and Aurora kinases . The IC50 values reported for these compounds suggest strong anticancer activity, making them candidates for further development as therapeutic agents.

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. The mechanism often involves the modulation of signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound and its analogs have also been evaluated for antimicrobial properties. Studies show that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum antimicrobial activity suggests potential applications in treating infectious diseases.

Anticancer Studies

In a notable study, researchers synthesized a series of pyrazole derivatives and tested their efficacy against several cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). One compound demonstrated an IC50 value of 0.19 µM against BRAF V600E mutant cells, indicating potent anticancer activity .

Antimicrobial Testing

Another study focused on the antimicrobial properties of synthesized pyrazole derivatives against various pathogens. The results showed significant inhibition zones against both bacterial and fungal strains, suggesting that these compounds could be developed into new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)References
AnticancerHepG20.19
A5491.32
Anti-inflammatoryVarious inflammatory modelsNot specified
AntimicrobialGram-positive bacteriaMIC = 1.27
Gram-negative bacteriaMIC = 2.60

Mechanism of Action

The mechanism of action of benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Analysis :

  • The 1-methyl group in the parent compound minimizes steric hindrance, favoring interactions with flat binding pockets.
  • Bulky groups like isopropyl (CAS 1856050-46-8) could enhance selectivity but reduce solubility .

Variations in the Amine Backbone

Compound Name Amine Backbone Molecular Formula Molecular Weight Key Properties
This compound Secondary amine C₁₂H₁₅N₃ 201.27 g/mol Basic nitrogen participates in salt formation; moderate H-bond donor capacity
N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine (PubChem CID 7019426) N-methyl secondary amine C₆H₁₁N₃ 125.17 g/mol Reduced lipophilicity; weaker basicity due to N-methylation
1-Benzyl-2-(1-methyl-1H-pyrazol-5-yl)piperazine (CAS 1289041-10-6) Piperazine derivative C₁₄H₁₈N₄ 242.32 g/mol Increased basicity; additional H-bond acceptors from piperazine

Analysis :

  • Secondary amines (e.g., the parent compound) are more basic than N-methylated analogs (CID 7019426), affecting protonation states under physiological conditions .

Aromatic Group Modifications

Compound Name Aromatic Group Molecular Formula Molecular Weight Key Properties
This compound Benzyl C₁₂H₁₅N₃ 201.27 g/mol Balanced lipophilicity; π-π stacking with aromatic targets
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS 1249664-39-8) 3-Bromophenyl C₁₂H₁₄BrN₃ 280.17 g/mol Electron-withdrawing Br group alters electronic profile; potential halogen bonding
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (Example 1, Step 3 in ) Pyridinyl C₁₀H₁₄N₄ 202.25 g/mol Pyridine introduces a basic nitrogen; enhanced solubility in polar solvents

Analysis :

  • Bromine substitution (CAS 1249664-39-8) increases molecular weight and introduces halogen bonding, which can improve target affinity .
  • Pyridine-containing analogs (Example 1 in ) may exhibit improved solubility and metal-coordination capabilities.

Biological Activity

Benzyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_4

Synthesis Methods:
this compound is typically synthesized through reductive amination processes. The general procedure involves the reaction of benzylaldehyde with 1-methyl-1H-pyrazole under appropriate conditions to yield the target compound. Key steps include:

  • Formation of an imine intermediate.
  • Reduction using sodium borohydride or similar reagents.
  • Purification through chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve:

  • Inhibition of Cell Wall Synthesis: The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
  • Enzyme Inhibition: It could inhibit specific enzymes critical for microbial survival.

Case Study: A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Several studies have reported its potential to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, preventing their division.
  • Apoptosis Induction: It promotes programmed cell death in malignant cells.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12.5Apoptosis induction
HepG2 (Liver)15.0Cell cycle arrest
A549 (Lung)10.0Enzyme inhibition

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Binding: The compound may bind to receptors involved in cancer progression, modulating their activity.
  • Enzyme Modulation: It can inhibit enzymes such as kinases that are crucial for tumor growth and survival.

Research Findings

Recent studies have highlighted the importance of this compound in drug design and discovery. For example, derivatives containing the pyrazole moiety have shown promising results as potential anticancer agents across multiple studies .

Case Study Reference: A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives exhibited significant antiproliferative activities against various cancer cell lines, reinforcing the therapeutic potential of compounds like this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.